Bienvenue dans la boutique en ligne BenchChem!

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone

medicinal chemistry structure-activity relationship linker optimization

The compound designated by CAS 2034307-66-7 is a synthetic small molecule (C19H21N3O, MW 307.4 g/mol) whose architecture integrates three pharmacophoric modules: a 3,4-dihydroisoquinoline bicyclic system, a four-membered azetidine ring, and a pyridin-3-yl moiety connected via an ethanone linker. Computationally derived physicochemical descriptors include an XLogP3 of 1.7, a topological polar surface area (TPSA) of 36.4 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C19H21N3O
Molecular Weight 307.397
CAS No. 2034307-66-7
Cat. No. B2839650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone
CAS2034307-66-7
Molecular FormulaC19H21N3O
Molecular Weight307.397
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CC4=CN=CC=C4
InChIInChI=1S/C19H21N3O/c23-19(10-15-4-3-8-20-11-15)22-13-18(14-22)21-9-7-16-5-1-2-6-17(16)12-21/h1-6,8,11,18H,7,9-10,12-14H2
InChIKeyBLORVSLOOCQLDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone (CAS 2034307-66-7): Procurement-Relevant Structural and Physicochemical Baseline


The compound designated by CAS 2034307-66-7 is a synthetic small molecule (C19H21N3O, MW 307.4 g/mol) whose architecture integrates three pharmacophoric modules: a 3,4-dihydroisoquinoline bicyclic system, a four-membered azetidine ring, and a pyridin-3-yl moiety connected via an ethanone linker [1]. Computationally derived physicochemical descriptors include an XLogP3 of 1.7, a topological polar surface area (TPSA) of 36.4 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds [1]. The compound belongs to a broader class of 3,4-dihydroisoquinolin-2(1H)-yl derivatives that have been pursued as positive allosteric modulators (PAMs) of the dopamine D1 receptor for Parkinson's disease and schizophrenia [2]. Critically, at the time of this analysis, no peer-reviewed biological activity data—including IC₅₀, Ki, or EC₅₀ values—have been deposited for this specific compound in ChEMBL or reported in indexed primary literature [3]; procurement decisions must therefore be guided by structural differentiation from close analogs and class-level pharmacological precedent.

Why In-Class 3,4-Dihydroisoquinoline-Azetidine Compounds Cannot Be Interchanged with CAS 2034307-66-7 for Hit-to-Lead or SAR Campaigns


Within the 3,4-dihydroisoquinolin-2(1H)-yl chemotype, subtle architectural variations produce pronounced differences in molecular recognition, conformational pre-organization, and pharmacokinetic behavior that make generic substitution scientifically unsound. The ethanone linker in CAS 2034307-66-7 introduces an sp³-hybridized methylene spacer between the pyridin-3-yl ring and the azetidine carbonyl, creating a distinct distance and angular relationship between the pyridine nitrogen and the azetidine core that differs from direct methanone-linked analogs . The azetidine ring itself imposes greater ring strain (approximately 26.3 kcal/mol) and conformational rigidity compared to pyrrolidine-containing analogs, which influences both the presentation of the dihydroisoquinoline pharmacophore and the compound's susceptibility to metabolic ring-opening [1]. Furthermore, the 3-pyridyl regioisomer positions the nitrogen lone pair for hydrogen-bond acceptance with a geometry that is unavailable to 2-pyridyl or 4-pyridyl variants, potentially altering target engagement and selectivity profiles [2]. These cumulative structural distinctions mean that even compounds sharing the C19H21N3O molecular formula and the dihydroisoquinoline-azetidine core may exhibit divergent binding kinetics, solubility, and off-target liability—rendering direct substitution without comparative experimental validation a high-risk strategy in lead optimization workflows.

Quantitative Differentiation Evidence for CAS 2034307-66-7 vs. Closest Structural Analogs: A Procurement-Relevant Comparison


Ethanone vs. Methanone Linker: Impact on Conformational Flexibility and Pharmacophoric Distance

CAS 2034307-66-7 incorporates an ethanone (—C(=O)—CH₂—) linker between the azetidine nitrogen and the pyridin-3-yl ring, creating a two-bond spacer. In contrast, the closest registered analog, (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-3-yl)methanone (free base corresponding to dihydrochloride CAS 2034307-13-4), employs a methanone (—C(=O)—) linker that directly attaches the carbonyl to the pyridine ring . The ethanone extension increases the rotatable bond count from 2 (methanone analog) to 3 (target compound) and extends the nitrogen-to-nitrogen distance between the pyridine and azetidine by approximately 1.2–1.5 Å [1]. This geometric difference alters the permissible conformational ensemble for target binding and may reduce steric clash in shallow binding pockets where the methanone analog experiences restricted accommodation. No direct comparative biological data between these two linkers exist in the published literature for this scaffold, and this differentiation rests on computational structural comparison [1].

medicinal chemistry structure-activity relationship linker optimization

Azetidine vs. Pyrrolidine Core: Conformational Rigidity and Metabolic Stability Implications

CAS 2034307-66-7 features a four-membered azetidine ring (ring strain ~26.3 kcal/mol) that imposes significant conformational restriction on the dihydroisoquinoline pharmacophore presentation. The directly comparable analog (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone (C19H21N3O) substitutes this with a five-membered pyrrolidine ring (ring strain ~6.3 kcal/mol), which permits greater puckering freedom and nitrogen inversion dynamics . Literature on saturated azacycles demonstrates that azetidine exhibits a distinct pyramidal nitrogen inversion barrier and ring-puckering profile compared to pyrrolidine, which affects the vectorial presentation of exocyclic substituents [1]. The higher ring strain of azetidine also renders it more susceptible to CYP450-mediated oxidative ring-opening, a metabolic liability that may be reduced in pyrrolidine analogs—though this can be leveraged advantageously in prodrug designs [2]. No head-to-head metabolic stability comparison between these two specific compounds has been published; this evidence rests on well-established class-level principles of aza-heterocycle chemistry [1][2].

drug metabolism conformational analysis medicinal chemistry

Pyridin-3-yl Substituent: Hydrogen-Bond Acceptor Geometry vs. 2-Pyridyl and 4-Pyridyl Isomers

The pyridin-3-yl substitution in CAS 2034307-66-7 positions the pyridine nitrogen at the meta position relative to the ethanone linkage, resulting in a hydrogen-bond acceptor vector that is geometrically distinct from the ortho (2-pyridyl) and para (4-pyridyl) isomers. In the 3-pyridyl isomer, the nitrogen lone pair is oriented approximately 60° from the plane defined by the ethanone carbonyl and pyridine ring centroid, whereas the 4-pyridyl isomer (as in (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone) aligns the nitrogen along the molecular long axis [1]. Published SAR from the isoquinoline-pyridine-based Akt antagonist series demonstrates that pyridyl nitrogen position can shift kinase inhibitory potency by over 10-fold (e.g., 3-pyridyl analog IC₅₀ = 260 nM vs. 2-pyridyl analog IC₅₀ > 10 µM in a representative Akt1 biochemical assay) [2]. While these data derive from a distinct isoquinoline-pyridine chemotype lacking the azetidine spacer, the underlying principle of regioisomer-dependent hydrogen-bond recognition is transferable [2]. The target compound's TPSA of 36.4 Ų, contributed in part by the pyridine nitrogen, is also lower than that of analogs bearing additional heteroatom substituents, suggesting favorable passive membrane permeability within the Lipinski-compliant space [3].

molecular recognition hydrogen bonding kinase inhibitor design

Absence of Chiral Centers: Synthetic Reproducibility and Cost Advantage Over Enantiomerically Resolved D1 PAM Leads

CAS 2034307-66-7 contains zero defined or undefined atom stereocenters as confirmed by PubChem computed properties (Defined Atom Stereocenter Count = 0; Undefined Atom Stereocenter Count = 0) [1]. This contrasts sharply with advanced D1 PAM leads within the same 3,4-dihydroisoquinolin-2(1H)-yl chemotype, such as DETQ (2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one), which bears two defined stereocenters and requires chiral resolution or asymmetric synthesis [2]. The achiral nature of the target compound eliminates enantiomeric impurity concerns, simplifies QC by removing the need for chiral HPLC or optical rotation specification, and generally reduces cost of goods in multi-gram procurement. For hit-finding or early SAR exploration where stereochemical complexity introduces confounding variables, the achiral scaffold offers an experimentally cleaner starting point [3]. However, this also means the compound lacks the potential for stereospecific interactions that contribute to the sub-nanomolar potency of DETQ (human D1 EC₅₀ = 3 nM) [2].

synthetic chemistry procurement logistics lead optimization

Computed Drug-Likeness: Lipinski Compliance and CNS MPO Desirability vs. Heavier Dihydroisoquinoline Derivatives

The target compound satisfies all four Lipinski Rule-of-Five criteria (MW 307.4 ≤ 500; XLogP3 1.7 ≤ 5; HBD 0 ≤ 5; HBA 3 ≤ 10) and additionally meets key CNS multiparameter optimization (MPO) desirability thresholds: TPSA 36.4 Ų (well below the 70 Ų CNS cutoff) and only 3 rotatable bonds [1]. By comparison, the well-characterized NMDA receptor PAM CIQ ((3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone) carries a MW of ~466 Da, XLogP ~3.8, and 8 rotatable bonds, placing it outside optimal CNS drug-like space per the CNS MPO scoring system [2]. While CIQ benefits from extensive pharmacological characterization (GluN2C/GluN2D-selective PAM activity confirmed in electrophysiology), its physicochemical profile is less favorable for brain penetration than the lighter, less lipophilic target compound [2][3]. The target compound's lower MW and balanced logP suggest it constitutes an attractive minimalist scaffold for fragment-based or property-driven lead optimization campaigns targeting CNS indications, including D1 PAM-dependent cognitive enhancement as identified in the Eli Lilly patent family [3].

drug-likeness CNS drug discovery physicochemical profiling

Best-Fit Research and Industrial Application Scenarios for 1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone (CAS 2034307-66-7)


Fragment-Based or Property-Driven Lead Generation Targeting CNS D1 Receptor Allosteric Modulation

The compound's favorable CNS MPO profile (MW 307.4, XLogP3 1.7, TPSA 36.4 Ų) and structural alignment with the 3,4-dihydroisoquinolin-2(1H)-yl D1 PAM pharmacophore described in Eli Lilly patent WO 2014/193781 A1 [1] position it as a viable starting scaffold for fragment elaboration. Its achiral nature eliminates stereochemical complexity during early SAR exploration, and the ethanone linker provides a tractable vector for systematic extension toward the D1 allosteric pocket [2]. Researchers should confirm D1 PAM activity via cAMP accumulation assays in HEK293 cells expressing human D1 receptor before investing in analog synthesis; the patent reports that structurally related 3,4-dihydroisoquinolin-2(1H)-yl compounds achieve EC₅₀ values in the low nanomolar to micromolar range in this assay format [1].

Comparative Conformational Analysis and Metabolite Identification Studies of Azetidine-Containing Heterocycles

The pronounced ring strain of the azetidine core (~26.3 kcal/mol) relative to pyrrolidine analogs (~6.3 kcal/mol) [3] makes this compound a valuable tool for investigating the relationship between aza-heterocycle ring size and metabolic stability. Procurement of CAS 2034307-66-7 alongside its pyrrolidine analog (C19H21N3O, pyrrolidine replacing azetidine) enables head-to-head microsomal stability comparisons (human or rodent liver microsomes, 37 °C, NADPH-supplemented) to quantify the metabolic penalty of the strained four-membered ring. Published CYP450-mediated azetidine ring-opening pathways [4] predict distinct metabolite fingerprints between the two cores; these can be characterized by LC-HRMS to inform medicinal chemistry strategies for blocking metabolic soft spots.

Kinase Selectivity Profiling Leveraging Pyridin-3-yl Hydrogen-Bond Geometry

The pyridin-3-yl moiety provides a meta-oriented hydrogen-bond acceptor that literature precedent indicates can shift kinase potency by 10- to 38-fold compared to 2-pyridyl isomers in related isoquinoline-pyridine scaffolds [5]. This compound is suitable for inclusion in broad-panel kinase selectivity screens (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to determine whether the 3-pyridyl geometry confers preferential engagement of specific kinase hinge regions. Procurement alongside the 4-pyridyl analog (such as (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone) would enable direct comparative selectivity profiling to validate (or refute) the hypothesis that pyridyl nitrogen position is a critical determinant of kinome-wide selectivity in this chemotype.

Academic Chemical Biology Probe Development for Orphan GPCR or CNS Target Deorphanization

The compound's balanced physicochemical properties (TPSA below CNS cutoff, moderate logP) make it a candidate for phenotypic screening in neuronal cell-based assays. Its structural features—a basic dihydroisoquinoline (predicted CNS target recognition element), a rigid azetidine spacer, and a pyridyl hydrogen-bond acceptor—are consistent with privileged CNS scaffold architecture [6]. The absence of reported biological activity [7] represents both a risk (no validated target engagement) and an opportunity (clean slate for discovery). Researchers engaged in target deorphanization or chemoproteomics (e.g., thermal proteome profiling, CETSA) may employ this compound as a chemical probe for identifying novel protein interactors within the CNS proteome, with the caveat that all target identification work must be performed de novo.

Quote Request

Request a Quote for 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.